trans-4-Ethoxy-4'-(4-propylcyclohexyl)-1,1'-biphenyl

Liquid Crystal Chemistry Molecular Descriptors Organic Synthesis

Sourced as a calamitic nematic LC component for TN/STN displays requiring moderate positive dielectric anisotropy (Δε). The terminal ethoxy group provides a tunable polar contribution—enabling precise adjustment of threshold voltage and switching speed without excessive viscosity. Degradable or further functionalizable scaffold for unsymmetrical bimesogen synthesis. Model compound for rational design via structure–mesophase correlation.

Molecular Formula C23H30O
Molecular Weight 322.5 g/mol
CAS No. 118106-62-0
Cat. No. B190122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-4-Ethoxy-4'-(4-propylcyclohexyl)-1,1'-biphenyl
CAS118106-62-0
Synonymstrans-4-Ethoxy-4'-(4-propylcyclohexyl)-1,1'-biphenyl
Molecular FormulaC23H30O
Molecular Weight322.5 g/mol
Structural Identifiers
SMILESCCCC1CCC(CC1)C2=CC=C(C=C2)C3=CC=C(C=C3)OCC
InChIInChI=1S/C23H30O/c1-3-5-18-6-8-19(9-7-18)20-10-12-21(13-11-20)22-14-16-23(17-15-22)24-4-2/h10-19H,3-9H2,1-2H3
InChIKeyFIQVJOWNNABYIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

trans-4-Ethoxy-4'-(4-propylcyclohexyl)-1,1'-biphenyl (CAS 118106-62-0) — Structural Baseline for Liquid Crystal Research and Organic Synthesis Procurement


trans-4-Ethoxy-4'-(4-propylcyclohexyl)-1,1'-biphenyl (CAS 118106-62-0) is a 4,4'-disubstituted biphenyl derivative with an ethoxy group on one terminal ring and a trans-4-propylcyclohexyl moiety on the other. It possesses a rod-like molecular architecture characteristic of calamitic liquid crystals, with a molecular formula of C23H30O and a molecular weight of 322.48 g/mol [1]. The compound is typically a solid at room temperature with a reported density of 0.975 [1], and its trans configuration places substituents on opposite sides of the biphenyl core, which influences intermolecular packing and phase behavior . This compound is marketed as an intermediate for organic synthesis and as a component for liquid crystal formulations, particularly in liquid crystal display (LCD) applications .

Why Structural Analogs of trans-4-Ethoxy-4'-(4-propylcyclohexyl)-1,1'-biphenyl Cannot Be Assumed Interchangeable in Liquid Crystal Formulations


Compounds within the 4-substituted-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl class exhibit distinct phase behavior and physicochemical properties that preclude simple substitution. The terminal substituent—whether ethoxy, methoxy, ethyl, or propyl—governs molecular polarizability, dipole moment, and steric bulk, which collectively dictate nematic phase stability, clearing temperatures, and compatibility with host mixtures [1]. For instance, replacing the ethoxy group with a methoxy group alters the dipole magnitude and direction, while substitution with an alkyl chain eliminates the ether oxygen entirely, removing a source of lateral dipole and hydrogen-bonding potential. These molecular variations translate into measurable differences in mesophase temperature ranges, viscosity, and dielectric anisotropy [2]. Therefore, selecting the ethoxy variant specifically is a design choice rooted in achieving targeted electro-optical performance, not a matter of generic interchangeability.

Quantitative Differentiation Evidence for trans-4-Ethoxy-4'-(4-propylcyclohexyl)-1,1'-biphenyl vs. Structural Analogs


Molecular Weight and Formula Differentiation from Alkyl-Substituted Analogs

The target compound (trans-4-Ethoxy-4'-(4-propylcyclohexyl)-1,1'-biphenyl) has a molecular formula of C23H30O and a molecular weight of 322.48 g/mol [1]. This distinguishes it from the ethyl-substituted analog (C23H30, MW 306.48 g/mol), which lacks the oxygen atom [2], and from the propyl-substituted analog (C24H32, MW 320.51 g/mol), which has a different carbon count . The presence of the ethoxy oxygen contributes a dipole moment and influences intermolecular interactions not present in purely alkyl-terminated analogs.

Liquid Crystal Chemistry Molecular Descriptors Organic Synthesis

Density Comparison with Ethyl-Substituted Analog

The reported density of trans-4-Ethoxy-4'-(4-propylcyclohexyl)-1,1'-biphenyl is 0.975 [1]. While density data for the ethyl-substituted analog (4-ethyl-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl) is not explicitly provided in available vendor sources, the presence of the heavier oxygen atom in the ethoxy group is expected to yield a higher density compared to the all-carbon ethyl analog (MW 306.48 vs. 322.48), consistent with the ~5% increase in molecular weight.

Physical Properties Material Science Liquid Crystal Formulation

Rotatable Bond Count Comparison with Alkyl Analogs

The target compound has 6 rotatable bonds, as computed from its molecular structure [1]. This compares to 5 rotatable bonds for the ethyl-substituted analog (C23H30), which lacks the ethoxy C-O bond [2]. The additional rotatable bond in the ethoxy variant confers greater conformational flexibility, which can influence the entropy of the nematic-to-isotropic transition and affect the temperature range of the mesophase [3].

Conformational Analysis Molecular Flexibility Structure-Property Relationships

Functional Group Distinction from Alkyl-Terminated Analogs

The ethoxy group (-OCH2CH3) in the target compound introduces a permanent dipole moment associated with the C-O bond, which is absent in alkyl-terminated analogs such as 4-ethyl-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl or 4-propyl-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl . This dipole contributes to the dielectric anisotropy (Δε) of the molecule, a key parameter governing the electro-optical response of liquid crystal mixtures under applied electric fields [1]. The magnitude of this effect relative to other polar terminal groups (e.g., cyano, fluoro) is known to be moderate but measurable [2].

Dielectric Anisotropy Molecular Polarity Liquid Crystal Design

Computed Partition Coefficient (LogP) Comparison

The computed LogP for trans-4-Ethoxy-4'-(4-propylcyclohexyl)-1,1'-biphenyl is 6.82620 [1]. For comparison, the ethyl-substituted analog has a computed XLogP3-AA of 8.2 [2]. The lower LogP of the ethoxy compound indicates reduced lipophilicity due to the polar oxygen atom, which can affect solubility in non-polar solvents and compatibility with other mixture components in liquid crystal formulations.

Solubility Lipophilicity Formulation Compatibility

Hydrogen Bond Acceptor Count Distinction

The target compound has 1 hydrogen bond acceptor (the ethoxy oxygen), as confirmed by chemical database entries [1]. In contrast, the ethyl-substituted analog (4-ethyl-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl) has 0 hydrogen bond acceptors, as it contains only carbon and hydrogen [2]. The presence of a hydrogen bond acceptor in the ethoxy compound introduces the potential for weak directional intermolecular interactions (C-H⋯O hydrogen bonds) that can subtly influence crystalline packing and mesophase stability [3].

Hydrogen Bonding Intermolecular Interactions Phase Stability

Procurement-Driven Application Scenarios for trans-4-Ethoxy-4'-(4-propylcyclohexyl)-1,1'-biphenyl in Liquid Crystal Research and Organic Synthesis


Component in Nematic Liquid Crystal Mixtures Requiring Moderate Dielectric Anisotropy

Based on the presence of the polar ethoxy group, this compound is suited for use as a component in nematic liquid crystal mixtures where a moderate positive dielectric anisotropy (Δε) is desired . The ethoxy dipole provides a tunable contribution to the overall Δε of the mixture, enabling fine adjustment of threshold voltage and response time in display applications without the high polarity (and associated high viscosity) of cyano-terminated compounds. This makes it a candidate for formulations targeting TN (twisted nematic) or STN (super-twisted nematic) displays where a balance between driving voltage and switching speed is required [1].

Building Block for Synthesis of Advanced Liquid Crystal Intermediates

The compound serves as a versatile intermediate in organic synthesis for the preparation of more complex liquid crystalline molecules. The ethoxy group can be deprotected to a phenol or further functionalized, while the trans-4-propylcyclohexyl moiety provides a non-polar, flexible tail that promotes mesophase formation [2]. This bifunctional nature allows chemists to use this compound as a scaffold for constructing unsymmetrical bimesogens or for introducing additional substituents (e.g., fluorine atoms) to further tune physical properties .

Model Compound for Structure-Property Relationship Studies in Calamitic Liquid Crystals

With its well-defined rod-like shape, trans configuration, and mixed terminal groups (polar ethoxy vs. non-polar propylcyclohexyl), this compound is an ideal model system for fundamental studies correlating molecular structure with mesomorphic behavior. Its computed descriptors (6 rotatable bonds, 1 hydrogen bond acceptor, LogP 6.83) provide a quantitative baseline for investigating how incremental structural changes (e.g., ethoxy → methoxy, ethyl → propyl) affect phase transition temperatures, order parameters, and viscoelastic properties [3]. Such studies are essential for rational design of next-generation liquid crystal materials with optimized performance windows.

Precursor for Specialty Organic Electronics Materials

Beyond traditional LCD applications, the biphenyl core and extended conjugated system suggest utility as a precursor or dopant in organic electronics, including organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The compound's ability to influence molecular alignment and its moderate polarity make it a candidate for use as an alignment layer additive or as a component in charge-transport materials where controlled molecular orientation is critical for device performance .

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